1,5,5-trimethylpyrrolidin-3-amine dihydrochloride
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Overview
Description
1,5,5-Trimethylpyrrolidin-3-amine dihydrochloride is a chemical compound with the CAS Number: 2305252-71-3 . It has a molecular weight of 201.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is1S/C7H16N2.2ClH/c1-7(2)4-6(8)5-9(7)3;;/h6H,4-5,8H2,1-3H3;2*1H
. This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 201.14 .Scientific Research Applications
Catalysis and Polymerization
The compound has been studied for its potential applications in catalysis and polymerization. For instance, octahedral group 4 metal complexes containing amine, amido, and aminopyridinato ligands have been synthesized, which are derived from the reaction of trimethylsilyl-substituted 2-aminopyridines with mixed chloro(dialkylamido)metal complexes. These complexes have shown significant activity in olefin oligo- and polymerization studies, indicating the potential use of 1,5,5-Trimethylpyrrolidin-3-amine;dihydrochloride or related compounds in developing new catalytic materials (Fuhrmann et al., 1996).
Synthesis of Antibacterial Agents
Compounds containing the 1,5,5-Trimethylpyrrolidin-3-amine moiety, such as 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues, have shown promising antibacterial activity. This highlights the compound's role in the synthesis of new antibacterial agents with potential for further biological studies (Egawa et al., 1984).
Nucleophilic Reactivities
The nucleophilic reactivities of tertiary amines, including compounds structurally similar to 1,5,5-Trimethylpyrrolidin-3-amine, have been studied. This research provides insights into the chemical behavior of tertiary amines, which could inform their use in various organic synthesis processes (Ammer et al., 2010).
Low-Energy Pathways for Chemical Reactions
Studies on dicobalt hexacarbonyl complexes of 1-(dialkylamino)-2-(trimethysilyl)acetylenes derived from chiral and achiral amines, including those structurally related to 1,5,5-Trimethylpyrrolidin-3-amine, have provided new insights into low-energy pathways for chemical reactions such as the Pauson-Khand reaction. This research contributes to the development of more efficient and selective synthetic methodologies (Balsells et al., 2000).
Synthesis and Reactions of Twisted Amides
The synthesis and study of twisted amides, such as 3,5,7-trimethyl-1-azatricyclo[3.3.1.13,7]decan-2-one, have revealed unique properties and reactions due to the presence of a tertiary amino group attached to a carbonyl carbon. This research area, which could involve compounds like 1,5,5-Trimethylpyrrolidin-3-amine, explores novel aspects of amide chemistry and potential applications in synthesizing complex organic molecules (Kirby et al., 2001).
Safety and Hazards
The compound has been classified with the signal word ‘Warning’ under the GHS07 pictogram . Hazard statements associated with it include H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
1,5,5-trimethylpyrrolidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-7(2)4-6(8)5-9(7)3;;/h6H,4-5,8H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDVSKGDSRNZPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C)N)C.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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